molecular formula C12H12ClFN2O B7791633 2-(2-Chloro-6-fluorophenyl)-2-(morpholin-4-yl)acetonitrile

2-(2-Chloro-6-fluorophenyl)-2-(morpholin-4-yl)acetonitrile

Cat. No.: B7791633
M. Wt: 254.69 g/mol
InChI Key: RUIGXZVYPIEHFW-UHFFFAOYSA-N
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Description

2-(2-Chloro-6-fluorophenyl)-2-(morpholin-4-yl)acetonitrile is a synthetic organic compound that features a chloro-fluorophenyl group and a morpholinyl group attached to an acetonitrile moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-6-fluorophenyl)-2-(morpholin-4-yl)acetonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-chloro-6-fluorobenzaldehyde and morpholine.

    Formation of Intermediate: The aldehyde group of 2-chloro-6-fluorobenzaldehyde is reacted with morpholine to form an imine intermediate.

    Cyanation: The imine intermediate is then subjected to cyanation using a suitable cyanating agent like sodium cyanide or potassium cyanide under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions such as temperature, pressure, and solvent choice are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-6-fluorophenyl)-2-(morpholin-4-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-6-fluorophenyl)-2-(morpholin-4-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenyl)-2-(morpholin-4-yl)acetonitrile
  • 2-(2-Fluorophenyl)-2-(morpholin-4-yl)acetonitrile
  • 2-(2-Chloro-6-fluorophenyl)-2-(piperidin-4-yl)acetonitrile

Uniqueness

2-(2-Chloro-6-fluorophenyl)-2-(morpholin-4-yl)acetonitrile is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-2-morpholin-4-ylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClFN2O/c13-9-2-1-3-10(14)12(9)11(8-15)16-4-6-17-7-5-16/h1-3,11H,4-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUIGXZVYPIEHFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(C#N)C2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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